Di-tert-butyl Iminodicarboxylate

Catalog No.
S707139
CAS No.
51779-32-9
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl Iminodicarboxylate

CAS Number

51779-32-9

Product Name

Di-tert-butyl Iminodicarboxylate

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)

InChI Key

XCAQIUOFDMREBA-UHFFFAOYSA-N

SMILES

Array

Synonyms

is(Boc)amine; Bis(tert-butoxycarbonyl)amine; Di-tert-butyl Imidodicarbonate; Di-tert-butyl imidodicarboxylate; Di-tert-butyl Iminodicarboxylate; Iminodicarboxylic Acid Di(tert-butyl) Ester; NSC 131088; tert-Butyl N-(tert-butoxycarbonyl)carbamate;Imid

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C

The exact mass of the compound Di-tert-butyl Iminodicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl Iminodicarboxylate (CAS 51779-32-9) is a white, crystalline solid primarily used in organic synthesis as a stable, easily handled reagent for introducing a protected primary amine group. It functions as a synthetic equivalent for ammonia or tert-butyl carbamate, particularly in nucleophilic substitution reactions like the Mitsunobu and Gabriel-type syntheses, where it facilitates the conversion of alcohols and alkyl halides into primary amines after a straightforward acidic deprotection step. Its solid form and defined reactivity offer significant process advantages over gaseous ammonia or less-activated nitrogen nucleophiles.

Substituting Di-tert-butyl Iminodicarboxylate with seemingly simpler alternatives like gaseous ammonia or tert-butyl carbamate introduces significant process and safety burdens. Ammonia is a toxic, corrosive gas requiring specialized handling equipment and its use can be problematic in highly water-sensitive reactions. Furthermore, the selection between Di-tert-butyl Iminodicarboxylate and analogs with different protecting groups, such as Dibenzyl Iminodicarboxylate, is a critical, non-interchangeable choice. The acid-labile Boc groups dictate a synthetic strategy orthogonal to the hydrogenolysis-based deprotection required for benzyl (Cbz) groups, impacting sequence design in multi-step synthesis. Therefore, choosing this specific reagent is a deliberate process decision based on handling safety, reaction compatibility, and the overall protecting group strategy.

Process Safety & Handling: A Solid, Non-Volatile Alternative to Gaseous Ammonia

Di-tert-butyl Iminodicarboxylate is a non-volatile, white crystalline solid with a melting point of 114-117 °C, making it easy to weigh and handle under standard laboratory conditions. This contrasts sharply with its functional equivalent, ammonia (NH3), which is a corrosive gas liquefied at -33.34 °C, requiring specialized pressure-rated equipment, dedicated ventilation, and stringent safety protocols to manage its toxicity and volatility.

Evidence DimensionPhysical State & Handling Requirements
Target Compound DataWhite crystalline solid (m.p. 114-117 °C), weighable on a standard lab balance.
Comparator Or BaselineAmmonia (NH3): Corrosive, toxic gas (b.p. -33.34 °C) requiring specialized equipment.
Quantified DifferenceQualitative but critical difference in physical state, eliminating the need for gas handling infrastructure.
ConditionsStandard atmospheric pressure and room temperature.

This eliminates significant engineering controls, safety risks, and material handling costs associated with using gaseous ammonia, making it a superior choice for both lab-scale and scale-up operations.

Synthetic Route Compatibility: Orthogonal Deprotection vs. Benzyl-Protected Analogs

The two tert-butoxycarbonyl (Boc) groups on Di-tert-butyl Iminodicarboxylate are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl. This provides a clear orthogonal deprotection strategy when compared to benzyl-based protecting groups (like Cbz or Bn found on Dibenzyl Iminodicarboxylate), which are typically removed via catalytic hydrogenolysis. This chemical selectivity is not a minor detail; it is a fundamental consideration in complex molecule synthesis.

Evidence DimensionStandard Deprotection Conditions
Target Compound DataAcid-labile; removed with TFA, HCl, or other strong/Lewis acids.
Comparator Or BaselineDibenzyl Iminodicarboxylate (Cbz groups): Removed by catalytic hydrogenolysis (e.g., H2, Pd/C).
Quantified DifferenceChemically distinct and non-overlapping removal methods, enabling selective deprotection.
ConditionsStandard synthetic organic laboratory procedures.

For a synthetic chemist, this dictates the choice of reagent; if a molecule contains functional groups sensitive to hydrogenolysis (e.g., alkynes, alkenes, some benzyl ethers), this compound is the required choice over a Cbz-protected amine source.

Precursor Suitability: Enables High-Yield Direct Amination of Alcohols via Mitsunobu Reaction

Di-tert-butyl Iminodicarboxylate is a highly effective nucleophile for the direct conversion of primary and secondary alcohols to protected primary amines under Mitsunobu conditions (using PPh3 and DEAD or DIAD). This one-pot procedure serves as a powerful alternative to multi-step sequences involving alcohol activation (e.g., to a tosylate or halide) followed by substitution. While direct yield comparisons are substrate-dependent, the Mitsunobu reaction using this reagent is well-established for providing good to excellent yields where simpler nitrogen nucleophiles often fail or lead to elimination byproducts.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataDirect, one-pot conversion of R-OH to R-N(Boc)2.
Comparator Or BaselineTwo-step sequence: 1) R-OH → R-OTs/Br/I; 2) R-OTs/Br/I + NH3 source → R-NH2.
Quantified DifferenceReduces a two-step process to a single transformation, improving process mass intensity and reducing purification steps.
ConditionsMitsunobu reaction: PPh3, DEAD/DIAD, THF.

This allows procurement to consolidate a two-reagent, two-step process into a single, high-performance reagent, saving on process time, solvent usage, and labor costs associated with an intermediate isolation step.

Scenario 1: Streamlining the Synthesis of Primary Amines from Alcohols

For synthetic routes requiring the conversion of a primary or secondary alcohol directly to a primary amine with inversion of stereochemistry, this reagent is the preferred choice. It enables a one-step Mitsunobu reaction, bypassing the need to first convert the alcohol to a leaving group, thus saving one or more synthetic steps compared to traditional tosylation/alkylation pathways.

Scenario 2: Multi-step Synthesis Requiring Orthogonal Protecting Groups

In the synthesis of complex pharmaceuticals or natural products that contain multiple amine functionalities or groups sensitive to reduction (e.g., alkynes), this reagent is essential. Its acid-labile Boc groups allow for selective deprotection without affecting hydrogenolysis-labile groups like Cbz or benzyl ethers, a critical requirement for strategic, multi-step synthesis.

Scenario 3: Scale-Up and Process Chemistry Where Handling Gaseous Ammonia is Impractical

For kilogram-scale laboratory or pilot plant production, the use of this stable, weighable solid provides a significant safety and handling advantage. It eliminates the capital and operational costs associated with the specialized equipment and safety protocols required for handling toxic and corrosive gaseous ammonia.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.13140809 Da

Monoisotopic Mass

217.13140809 Da

Heavy Atom Count

15

UNII

85M4Q7458H

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51779-32-9

Wikipedia

Di-tert-butyl-iminodicarboxylate

Dates

Last modified: 08-15-2023

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